3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C20H26ClNO It is a piperidine derivative, characterized by the presence of a benzylphenoxy group attached to the piperidine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Alkylation: The benzylphenol is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form 2-(4-benzylphenoxy)ethylamine.
Cyclization: The 2-(4-benzylphenoxy)ethylamine is then subjected to cyclization with piperidine under acidic conditions to form 3-[2-(4-Benzylphenoxy)ethyl]piperidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzylphenoxy group is believed to play a crucial role in its binding affinity and specificity towards certain receptors or enzymes. The piperidine ring enhances its stability and bioavailability, making it a valuable compound for pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Methoxyphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
- 3-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits.
Properties
IUPAC Name |
3-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-5-17(6-3-1)15-18-8-10-20(11-9-18)22-14-12-19-7-4-13-21-16-19;/h1-3,5-6,8-11,19,21H,4,7,12-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCDXUBVRWRKRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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